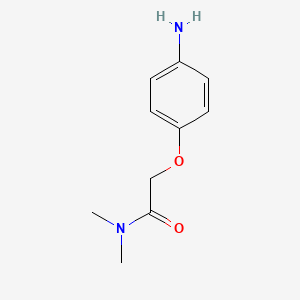

2-(4-Aminophenoxy)-n,n-dimethylacetamide

Übersicht

Beschreibung

"2-(4-Aminophenoxy)-n,n-dimethylacetamide" represents a class of organic compounds incorporating an aminophenoxy group attached to a dimethylacetamide moiety. This structure is indicative of potential applications in materials science, pharmaceuticals, and chemical synthesis due to the presence of reactive amino and acetamide groups.

Synthesis Analysis

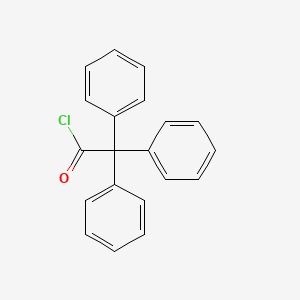

The synthesis of similar compounds often involves the reaction of an aminophenol with a chloroacetamide or an equivalent carbonyl compound in the presence of bases like potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF) (He Xiang-qi, 2007). This approach provides a straightforward path to attaching the dimethylacetamide group to the aminophenoxy precursor.

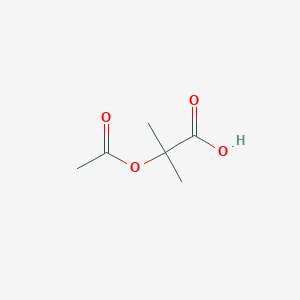

Molecular Structure Analysis

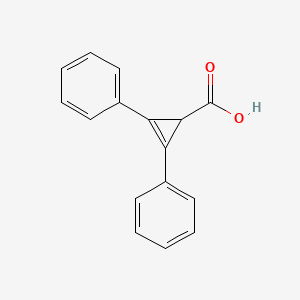

The molecular structure of compounds similar to "2-(4-Aminophenoxy)-n,n-dimethylacetamide" typically features intermolecular hydrogen bonding, contributing to their solid-state structure and properties. X-ray crystallography of related compounds reveals detailed molecular geometries, including bond lengths and angles critical for understanding the material's physical and chemical behavior (P. A. Ajibade & F. P. Andrew, 2021).

Wissenschaftliche Forschungsanwendungen

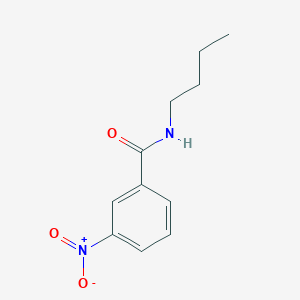

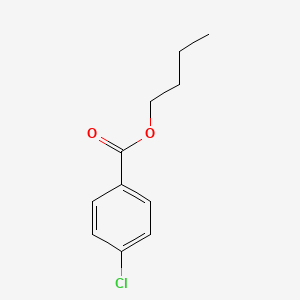

Polymer Synthesis and Characterization : This compound has been used in the synthesis of various polymers. For instance, Irvin et al. (1996) utilized N,N′-dimethyl-4,4′-bis(4-aminophenoxy)biphenyl, a compound related to 2-(4-Aminophenoxy)-N,N-dimethylacetamide, to prepare poly(imide amide)s. These polymers exhibited superior thermal stability and decreased coloration (Irvin et al., 1996). Additionally, Hsiao and Chang (2004) synthesized polyamides containing flexible ether linkages and laterally attached side rods, showing that these materials possess good solubility and thermal properties (Hsiao & Chang, 2004).

Thermogravimetric Analysis : Research by Liaw et al. (1999) on novel polyaspartimides derived from 2,2'-dimethyl-4,4'-bis(4-maleimidophenoxy)biphenyl revealed significant findings in thermogravimetric analysis, indicating good thermal stability of these polymers (Liaw et al., 1999).

Allosteric Modifiers of Hemoglobin : Randad et al. (1991) explored the potential of various compounds, including those structurally related to 2-(4-Aminophenoxy)-N,N-dimethylacetamide, as allosteric modifiers of hemoglobin. These compounds showed promise in clinical or biological areas requiring reversal of depleted oxygen supply (Randad et al., 1991).

Properties of Aromatic Polyamides and Polyimides : Research by Yang and Lin (1994) on polyamides and polyimides derived from 3,3-bis[4-(4-aminophenoxy)phenyl]phthalide demonstrated these materials' high solubility and thermal stability. This highlights the role of 2-(4-Aminophenoxy)-N,N-dimethylacetamide-related compounds in creating high-performance materials (Yang & Lin, 1994).

Applications in Electroactive Polymers : Klein and Bryant (2004) synthesized aromatic-aliphatic polyamides based on compounds similar to 2-(4-Aminophenoxy)-N,N-dimethylacetamide, exploring their potential as electroactive materials (Klein & Bryant, 2004).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-aminophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAMTSBFXRCKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284389 | |

| Record name | 2-(4-aminophenoxy)-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenoxy)-n,n-dimethylacetamide | |

CAS RN |

6271-84-7 | |

| Record name | NSC37059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-aminophenoxy)-n,n-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenoxy)-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.